Fmoc-N-Me-DL-Ala-OH chemical properties and structure
Fmoc-N-Me-DL-Ala-OH chemical properties and structure
Technical Monograph: Fmoc-N-Me-DL-Ala-OH Advanced Handling, Structural Implications, and Synthetic Integration in Peptidomimetics
Abstract
This technical guide provides a comprehensive analysis of Fmoc-N-Me-DL-Ala-OH (Fmoc-N-methyl-DL-alanine), a critical building block in the synthesis of N-methylated peptides. While the L-enantiomer is a standard tool for improving metabolic stability, the DL-racemate presents unique challenges and opportunities in chiral resolution, analytical standard development, and cost-effective screening. This document details the physicochemical profile, overcomes specific Solid Phase Peptide Synthesis (SPPS) hurdles—specifically steric hindrance and diketopiperazine (DKP) formation—and outlines robust analytical protocols for chiral separation.
Structural Architecture & Physicochemical Profile
The N-methylation of alanine introduces a profound structural alteration compared to its canonical counterpart. By replacing the amide proton with a methyl group, the molecule loses a critical hydrogen bond donor. This modification alters the solvation shell, increases lipophilicity, and forces the peptide backbone into specific conformational constraints (often favoring cis-peptide bonds).
Chemical Identity
The "DL" designation indicates a racemic mixture (1:1 ratio of enantiomers). In a research setting, this is often used to synthesize diastereomeric peptide libraries to probe the stereochemical requirements of a receptor binding pocket.
| Property | Data | Notes |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl-methylamino)propanoic acid | |
| Molecular Formula | C₁₉H₁₉NO₄ | |
| Molecular Weight | 325.36 g/mol | |
| CAS Number | 1212300-83-4 (Generic DL) / 84000-07-7 (L-isomer) | Note: Properties below refer to the L-isomer unless specified, but apply chemically to the racemate. |
| Physical State | White to off-white powder | DL mixtures may exhibit depressed melting points compared to pure enantiomers (~140°C for L). |
| Solubility | Soluble in DMF, DMSO, NMP, PolarClean | High solubility facilitates SPPS usage. |
| pKa (COOH) | ~3.5 - 4.0 | Slightly higher than non-methylated Ala due to inductive effect of N-Me. |
Structural Visualization: Steric Implications
The N-methyl group (red) creates a "steric wall" that hinders the approach of incoming activated amino acids during synthesis.
Figure 1: Structural connectivity highlighting the N-methyl group, which is the primary source of synthetic difficulty due to steric occlusion.
Solid Phase Peptide Synthesis (SPPS) Integration
Integrating Fmoc-N-Me-DL-Ala-OH into a peptide sequence requires deviations from standard automated protocols. The secondary amine is a poor nucleophile due to steric crowding, and the resulting N-methylated peptide bond is prone to specific side reactions.
Coupling to the N-Methylated Residue
Once Fmoc-N-Me-Ala is deprotected on the resin, the exposed secondary amine is sterically hindered. Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling (deletion sequences).
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Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt .
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Mechanism: The pyridine nitrogen in HATU/HOAt assists in pre-organization and accelerates the acylation of the difficult secondary amine via a "neighboring group effect."
The Diketopiperazine (DKP) Risk
The most critical failure mode occurs after N-Me-Ala is coupled. If N-Me-Ala is the C-terminal residue (or near it), the removal of the Fmoc group from the next amino acid releases a free amine that can back-bite onto the carbonyl of the N-Me-Ala, ejecting a cyclic dipeptide (diketopiperazine) and cleaving the chain from the resin.
Prevention Strategy:
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Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl linker sterically discourages the formation of the DKP transition state.
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Base Selection: Avoid Piperidine. Use DBU (2%) + Piperazine (5%) for Fmoc removal to minimize base-catalyzed cyclization.
Figure 2: The Diketopiperazine (DKP) formation pathway.[2][3] N-methylation increases the population of the cis-conformer, accelerating this termination reaction.
Analytical Protocols: Chiral Resolution of the DL-Mixture
Since the starting material is a racemic DL mixture, verifying the stereochemistry of the final peptide or resolving the starting material is essential. Standard C18 HPLC cannot separate enantiomers.
Chiral HPLC Methodology
To separate Fmoc-N-Me-L-Ala-OH from Fmoc-N-Me-D-Ala-OH, polysaccharide-based chiral stationary phases (CSPs) are superior due to their ability to form hydrogen bonds and inclusion complexes with the Fmoc group.
Recommended Protocol:
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Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Lux Amylose-1).
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Mobile Phase: Isocratic elution with Hexane/Ethanol/TFA (80:20:0.1).
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Detection: UV at 254 nm (targeting the Fmoc chromophore).
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Expected Result: Baseline separation with the L-isomer typically eluting second (column dependent).
Marfey’s Method (Derivatization)
If chiral HPLC is unavailable, derivatize the hydrolyzed peptide with FDAA (Marfey’s Reagent) .
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Hydrolyze peptide (6N HCl).
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React with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
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The resulting diastereomers (L-Ala-L-FDAA vs D-Ala-L-FDAA) have different hydrophobicities and can be separated on a standard C18 column.
Summary of Operational Parameters
| Parameter | Recommendation | Rationale |
| Storage | -20°C, Desiccated | Prevents hydrolysis of the Fmoc ester. |
| Coupling Reagent | HATU / HOAt / DIEA | Overcomes steric hindrance of the N-methyl group. |
| Resin Support | 2-Chlorotrityl Chloride (2-CTC) | Prevents premature cleavage via DKP formation. |
| Fmoc Deprotection | 0.1 M HOBt in 20% Piperidine/DMF | HOBt suppresses aspartimide formation and racemization. |
| Chiral QC | Chiralpak IA or Marfey's Analysis | Essential to confirm ratio of D/L isomers in final product. |
References
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Sigma-Aldrich. Fmoc-N-Me-Ala-OH Product Specification & Properties.[4]Link
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Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
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Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[1] Journal of Peptide Science. Link
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Phenomenex. Chiral Separation of Fmoc-Amino Acids Application Note.Link
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Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. ACS Combinatorial Science. Link (Reference for DKP prevention strategies).
